

Spectroscopic Profile of 4-Chloro-4'-fluorobutyrophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-4-fluoro-butyrophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the pharmaceutical intermediate, 4-Chloro-4'-fluorobutyrophenone. The information presented herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Chloro-4'-fluorobutyrophenone, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for 4-Chloro-4'-fluorobutyrophenone are presented below.

Table 1: ^1H NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone[1][2]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.03-7.97	multiplet	-	2H, Aromatic (ortho to C=O)
7.17-7.09	multiplet	-	2H, Aromatic (meta to C=O)
3.68	triplet	6.2	2H, -CH ₂ -Cl
3.15	triplet	7.0	2H, -CO-CH ₂ -
2.22	triplet of triplets	7.0, 6.2	2H, -CH ₂ -CH ₂ -CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone[1][2]

Chemical Shift (δ , ppm)	Splitting (J, Hz)	Assignment
197.3	-	C=O
166.1	d, J ₁ C-F = 254.7	C-F
133.2	d, J ₄ C-F = 4.3	Aromatic C (para to F)
130.6	d, J ₃ C-F = 9.3	2CH, Aromatic (meta to F)
115.9	d, J ₂ C-F = 22.2	2CH, Aromatic (ortho to F)
44.6	-	-CH ₂ -Cl
35.2	-	-CO-CH ₂ -
26.7	-	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-Chloro-4'-fluorobutyrophenone are listed below.

Table 3: Infrared (IR) Absorption Data for 4-Chloro-4'-fluorobutyrophenone

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3060	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1685	Strong	C=O (Aryl Ketone) Stretch
~1595	Medium	C=C (Aromatic) Stretch
~1230	Strong	C-F Stretch
~770	Strong	C-Cl Stretch

(Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for 4-Chloro-4'-fluorobutyrophenone[1][2][3]

m/z	Relative Intensity (%)	Assignment
200	1	[M] ⁺ (Molecular Ion)
164	1	[M-HCl] ⁺
138	43	[C ₈ H ₆ FO] ⁺
123	100	[C ₇ H ₄ FO] ⁺ (Fluorobenzoyl cation)
107	10	[C ₇ H ₄ F] ⁺
95	29.4	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following sections outline the general methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

The NMR spectra were obtained on a 400 MHz spectrometer.^[3] The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

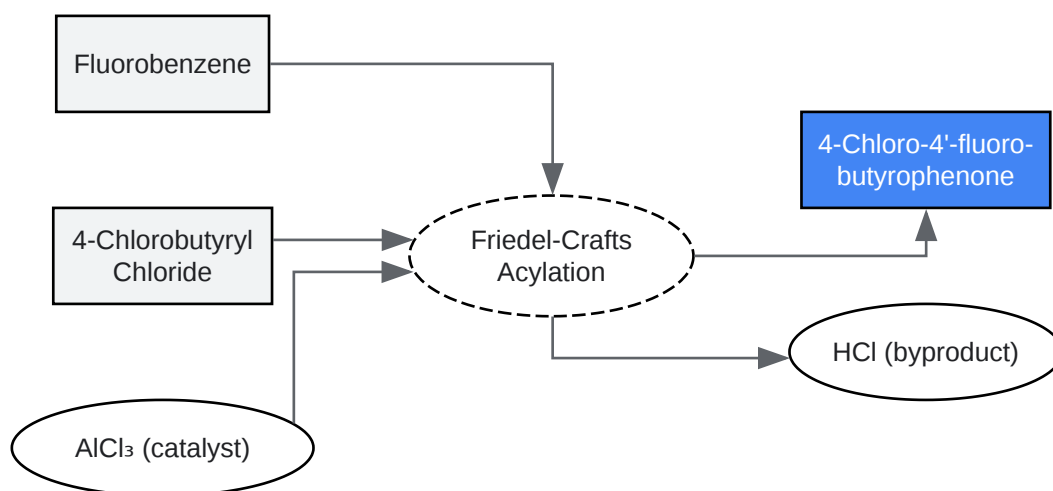
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via the gas chromatograph. The ionization method employed was electron ionization (EI) at 75 eV.^[3]

Synthesis Workflow

4-Chloro-4'-fluorobutyrophenone is commonly synthesized via a Friedel-Crafts acylation reaction. The following diagram illustrates this synthetic pathway.



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Synthesis of 4-Chloro-4'-fluorobutyrophenone.

This reaction involves the acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3). The electrophilic substitution occurs predominantly at the para position of the fluorobenzene ring due to the directing effect of the fluorine atom.

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